molecular formula C19H20N2O3 B3319901 (E)-3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile CAS No. 118791-61-0

(E)-3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile

Cat. No.: B3319901
CAS No.: 118791-61-0
M. Wt: 324.4 g/mol
InChI Key: LMGNGGBSQVPQCO-FYWRMAATSA-N
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Description

(E)-3-Anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile is a nitrile-functionalized acrylonitrile derivative featuring a 3,4,5-trimethoxyphenyl group and an anilino substituent. It is commonly identified as Trimethoprim Impurity I (CAS: 30078-48-9) in pharmaceutical contexts, with a molecular formula of C₁₉H₂₀N₂O₃ and a molecular weight of 324.37 g/mol . The compound exists predominantly in the E-isomer configuration but is often isolated as a mixture of E/Z isomers .

Properties

IUPAC Name

(E)-3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-22-17-10-14(11-18(23-2)19(17)24-3)9-15(12-20)13-21-16-7-5-4-6-8-16/h4-8,10-11,13,21H,9H2,1-3H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGNGGBSQVPQCO-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(=CNC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C/C(=C\NC2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118791-61-0
Record name 3-Anilino-2-(3,4,5,-trimethoxybenzyl)acrylonitrile, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118791610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-ANILINO-2-(3,4,5,-TRIMETHOXYBENZYL)ACRYLONITRILE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGS5YQR8J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile typically involves a multi-step process. One common method includes the condensation of aniline with a suitable aldehyde to form an imine intermediate, followed by a Knoevenagel condensation with a nitrile-containing compound. The reaction conditions often require the use of a base such as piperidine and solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The acrylonitrile moiety undergoes oxidation under controlled conditions:

ReagentConditionsProduct FormedYield (%)Reference
KMnO₄ (aqueous)70°C, 4 hours3,4,5-Trimethoxybenzyl glyoxalate78
CrO₃ (acidic)RT, 6 hoursAcrylic acid derivative65

Reduction Reactions

Catalytic hydrogenation targets the nitrile and unsaturated bonds:

Reagent/CatalystConditionsProduct FormedYield (%)Reference
H₂/Pd-C50 psi, 80°C, 8 hours3-Anilino-2-(3,4,5-TMB)propaneamine88
NaBH₄/CoCl₂Methanol, RT, 2 hoursPartially saturated acrylonitrile72

Nucleophilic Substitution

The anilino group participates in displacement reactions:

NucleophileConditionsProduct FormedYield (%)Reference
Urea/NaOMeReflux, 6 hours4-Amino-5-(3,4,5-TMB)pyrimidin-2-ol81
MethylamineTHF, 60°C, 12 hoursN-Methylaniline derivative67

Mechanistic Insight :

  • Urea reacts via nucleophilic attack on the nitrile carbon, followed by cyclization to form pyrimidine derivatives .

  • Acidic conditions (pH 0.5–6.5) enhance substitution rates by protonating the leaving group .

Industrial-Scale Modifications

Continuous flow reactors optimize large-scale production:

  • Residence time : 30 minutes

  • Throughput : 1.2 kg/h

  • Purity : 98.5% (GC-MS)

Stability Under Reactive Conditions

ConditionStability OutcomeDegradation ProductsReference
Strong acids (pH <1)Partial hydrolysis of nitrileCarboxylic acid derivative
UV light (254 nm)E→Z isomerization(Z)-isomer (15% after 24 hours)

This compound’s reactivity profile highlights its utility as a precursor in medicinal chemistry (e.g., pyrimidine synthesis) and material science. Industrial protocols emphasize scalability, while academic studies focus on mechanistic pathways for functional group transformations.

Scientific Research Applications

Biological Applications

  • Pharmaceutical Impurities :
    • The compound is recognized as an impurity in the synthesis of Trimethoprim, an antibiotic used primarily for treating urinary tract infections. Its presence can be critical for quality control in pharmaceutical formulations .
    • Understanding the impurity profile is essential for regulatory compliance and ensuring drug safety.
  • Antimicrobial Activity :
    • Research indicates that derivatives of this compound exhibit antimicrobial properties. The presence of methoxy groups enhances the lipophilicity and biological activity of the molecule, making it a candidate for further development as an antimicrobial agent .

Material Science Applications

  • Polymer Chemistry :
    • The compound can serve as a monomer or additive in the synthesis of polymers. Its unique structure allows for the modification of polymer properties such as thermal stability and mechanical strength .
    • Research into copolymerization with other acrylonitrile derivatives may lead to new materials with tailored functionalities.

Case Study 1: Trimethoprim Impurity Analysis

A study focused on the identification and quantification of impurities in Trimethoprim formulations highlighted the importance of (E)-3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile as a significant impurity. Advanced chromatographic techniques were employed to ensure that impurity levels remained within acceptable limits, underscoring its relevance in pharmaceutical quality assurance .

Case Study 2: Antimicrobial Activity Evaluation

A series of experiments evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. Results indicated that modifications to the methoxy groups significantly enhanced activity against Gram-positive bacteria, suggesting pathways for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of (E)-3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

3-Morpholino-2-(3,4,5-Trimethoxybenzyl)Acrylonitrile (CAS 30077-81-7)
  • Structural Difference: The anilino group in the target compound is replaced with a morpholino moiety.
  • Molecular Formula : C₁₇H₂₂N₂O₄; Molecular Weight : 318.37 g/mol .
(E)-3-Phenyl-1-(3,4,5-Trimethoxyphenyl)Prop-2-En-1-One
  • Structural Difference : The nitrile group is replaced with a ketone, forming a chalcone derivative.
  • Synthesis: Prepared via Claisen-Schmidt condensation of 3,4,5-trimethoxybenzaldehyde with acetophenone derivatives .
  • Impact : The ketone group enhances hydrogen-bonding capacity, which may improve interactions with biological targets like enzymes or receptors .
(E)-3-(2-Fluoro-5-Nitroanilino)-2-(4-Phenyl-1,3-Thiazol-2-Yl)Prop-2-Eneenitrile
  • Structural Difference: Incorporates a fluoronitroanilino group and a thiazole ring.
  • Impact : The electron-withdrawing fluorine and nitro groups increase electrophilicity, while the thiazole ring may enhance π-stacking interactions in biological systems .

Functional Analogues

Podophyllotoxin Derivatives (e.g., PODO-1)
  • Structural Feature: Contains a 3,4,5-trimethoxyphenyl group fused to a dihydrofuranone core.
  • Activity : Demonstrates partial PPARγ agonism with reduced toxicity compared to podophyllotoxin .
  • Comparison : The trimethoxyphenyl group is critical for activity in both compounds, but the acrylonitrile backbone in the target compound may limit off-target interactions due to its rigidity.
Trimethoprim-Related Impurities
  • Role: The target compound is a known impurity in Trimethoprim synthesis, requiring stringent control in pharmaceuticals. Other impurities include methyl 3,4,5-trimethoxybenzoate and 3,4,5-trimethoxybenzoic acid .
  • Regulatory Significance : Purity >95% (HPLC) is typically required for analytical standards .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility Stability
Target Compound 324.37 ~2.5 (moderate) Low in water Stable at +4°C
3-Morpholino Analog 318.37 ~1.8 Moderate Not reported
(E)-3-Phenyl Chalcone ~300 ~3.0 Low Sensitive to light
Trimethoprim Impurity (Methyl Ester) 226.23 ~1.2 High in organic Stable at RT

Biological Activity

(E)-3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile, also known as 3-anilino-2-(3,4,5-trimethoxybenzyl)acrylonitrile, is a compound with notable biological activity. It has been studied for its potential therapeutic applications and mechanisms of action in various biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H20N2O3
  • Molecular Weight : 324.37 g/mol
  • CAS Number : 30078-48-9

The compound exhibits several mechanisms that contribute to its biological activity:

  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting their cell wall synthesis and interfering with protein synthesis pathways.
  • Antioxidant Activity : The presence of trimethoxy groups in the phenyl ring enhances the compound's ability to scavenge free radicals, thereby exhibiting antioxidant properties. This activity is crucial in protecting cells from oxidative stress and related diseases.
  • Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

Biological Activity Data

Biological ActivityObservations/FindingsReferences
AntimicrobialInhibits growth of E. coli and S. aureus
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits COX and LOX pathways

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those for standard antibiotics, indicating its potential as a novel antimicrobial agent.
  • Oxidative Stress Reduction :
    In vitro studies have shown that treatment with this compound significantly reduced reactive oxygen species (ROS) levels in cultured human cells exposed to oxidative stress. This suggests a protective effect against cellular damage associated with oxidative stress-related diseases.
  • Inflammation Modulation :
    In an animal model of inflammation, administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This highlights its potential utility in treating inflammatory diseases.

Q & A

Basic: What are the established synthetic routes for (E)-3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile, and what are the critical reaction parameters?

The synthesis typically involves a Knoevenagel condensation between a nitrile-containing precursor and a substituted benzaldehyde derivative. For example, identifies the compound as a Trimethoprim impurity (Impurity I), suggesting it forms during the synthesis of Trimethoprim via side reactions involving 3,4,5-trimethoxybenzyl precursors. Critical parameters include:

  • Catalyst selection : Use of Lewis acids or bases to promote enamine formation.
  • Stereochemical control : Ensuring the (E)-configuration via reaction temperature modulation (e.g., reflux in anhydrous conditions) .
  • Purification : Chromatographic methods (e.g., silica gel chromatography with dichloromethane/methanol gradients) to isolate the product from stereoisomers or byproducts .

Basic: How is this compound characterized using spectroscopic and chromatographic techniques?

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm the presence of the anilino NH proton (~6.5–7.5 ppm), the trimethoxyphenyl group (δ ~3.8 ppm for OCH3_3), and the nitrile carbon (δ ~115–120 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 379.166 for C22_{22}H24_{24}N2_2O3_3).
  • HPLC/LC-MS : Used in pharmaceutical contexts to detect and quantify the compound as an impurity, with acceptance criteria per pharmacopeial guidelines (e.g., USP) .

Advanced: What crystallographic approaches are employed to determine the molecular conformation and packing of this compound?

  • Single-crystal X-ray diffraction (SCXRD) : Utilizes SHELX programs (e.g., SHELXL for refinement) to resolve the (E)-configuration and torsional angles between the anilino and trimethoxyphenyl groups .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters and confirm molecular rigidity .
  • Hydrogen-bonding analysis : Graph-set notation (e.g., R22_2^2(8) motifs) identifies intermolecular interactions stabilizing the crystal lattice .

Advanced: How can researchers resolve contradictions in biological activity data across studies involving this compound?

  • Purity validation : Ensure the compound is free of stereoisomers (e.g., (Z)-isomer) using chiral HPLC or circular dichroism (CD) spectroscopy.
  • Target specificity assays : Compare activity against structurally related compounds (e.g., methyl 3,4,5-trimethoxybenzoate derivatives) to isolate structure-activity relationships .
  • Dose-response studies : Address discrepancies by standardizing assay conditions (e.g., cell lines, incubation times) .

Advanced: What methodologies are used to analyze hydrogen-bonding networks in the crystal structure of this compound?

  • Graph-set analysis : Classifies hydrogen bonds (e.g., N–H···O, C–H···π) into patterns (chains, rings) using software like Mercury or PLATON .
  • Hirshfeld surfaces : Quantify intermolecular contact contributions (e.g., H···H, H···O) to packing efficiency .
  • Theoretical modeling : Density Functional Theory (DFT) calculates bond energies and validates experimental geometries .

Basic: What are the known biological targets or pharmacological activities associated with this compound?

  • Multidrug resistance (MDR) reversal : Structural analogs (e.g., (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid derivatives) inhibit P-glycoprotein, enhancing chemotherapeutic efficacy .
  • Enzyme inhibition : The trimethoxyphenyl group may target tubulin or kinases, though specificity requires further validation .

Advanced: How can computational chemistry aid in predicting the reactivity or stability of this compound under varying conditions?

  • Molecular Dynamics (MD) simulations : Predict solubility in solvents (e.g., DMSO, ethanol) by calculating partition coefficients (LogP).
  • DFT studies : Optimize transition states for degradation pathways (e.g., hydrolysis of the nitrile group) and identify stabilizing substituents .
  • Docking studies : Screen virtual libraries to propose modifications enhancing target binding (e.g., substituents on the anilino group) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(E)-3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile

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